![molecular formula C13H16N2O2 B2782768 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 1424546-07-5](/img/structure/B2782768.png)
1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione, also known as BPP-5a, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BPP-5a is a pyrrolidine-based compound that has a unique chemical structure, making it an attractive candidate for research in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione is also believed to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the activity of certain enzymes involved in cancer cell growth. 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has also been shown to modulate the immune system, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione in lab experiments is its unique chemical structure, which makes it an attractive candidate for research in the fields of medicine, biochemistry, and pharmacology. Additionally, 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has been shown to have a number of potential applications in the treatment of various diseases. However, one limitation of using 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione. One area of interest is the development of new cancer treatments based on 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione and its potential applications in the treatment of inflammatory diseases. Finally, the synthesis of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione may be optimized to improve its availability for research purposes.
Synthesemethoden
The synthesis of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of but-2-yn-1-ol with propargylamine to form N-(but-2-yn-1-yl)prop-2-yn-1-amine. This intermediate is then reacted with ethyl chloroformate to form N-(but-2-yn-1-yl)(prop-2-yn-1-yl)carbamate. The final step involves the reaction of the carbamate intermediate with pyrrolidine-2,5-dione to form 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has antitumor properties and can inhibit the growth of cancer cells. Additionally, 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[2-[but-2-ynyl(prop-2-ynyl)amino]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-5-9-14(8-4-2)10-11-15-12(16)6-7-13(15)17/h2H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCKUPEZSMILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CCN1C(=O)CCC1=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
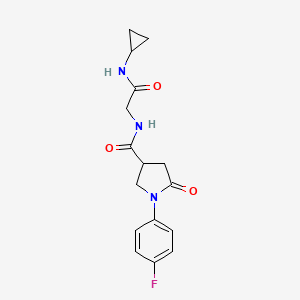
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
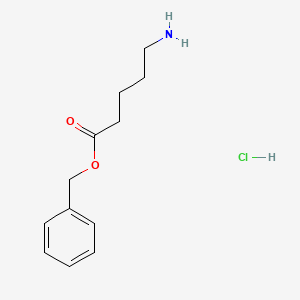
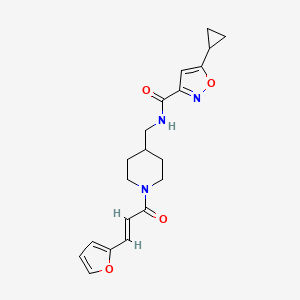
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)
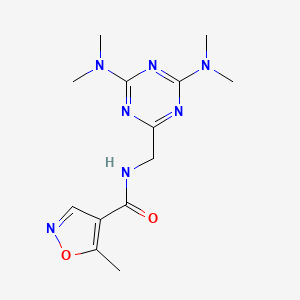
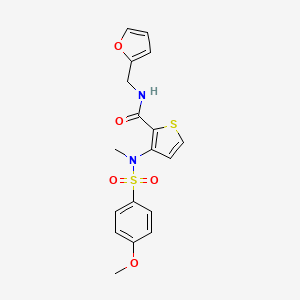
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)

